

Application Notes and Protocols for In Vivo Efficacy Testing of Sanfetrinem

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Compound of Interest

Compound Name: Sanfetrinem

Cat. No.: B15579135

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanfetrinem is a tricyclic β -lactam antibiotic belonging to the trinem class. Its prodrug, **Sanfetrinem** cilexetil, is orally bioavailable and demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for establishing murine models of systemic and respiratory infections to evaluate the in vivo efficacy of **Sanfetrinem**. The described models include a *Staphylococcus aureus* sepsis model, a *Streptococcus pneumoniae* respiratory tract infection model, and a specialized *Mycobacterium tuberculosis* respiratory infection model. These models are crucial for preclinical assessment of **Sanfetrinem**'s pharmacokinetic and pharmacodynamic properties and its therapeutic potential.

Data Presentation

Table 1: In Vitro Susceptibility of Bacterial Strains to Sanfetrinem

Bacterial Species	Strain	MIC90 (µg/mL)	Reference
Staphylococcus aureus	Methicillin-Susceptible	0.06	[1]
Streptococcus pyogenes	-	0.008	[1]
Streptococcus pneumoniae	-	0.125	[1]
Mycobacterium tuberculosis	H37Rv	1.5 (in 7H9 broth)	[1]
Mycobacterium tuberculosis	Clinical Isolates (MDR/XDR)	1-4	[2]

Table 2: In Vivo Efficacy of Sanfetrinem Cilxetil in Murine Sepsis Model

Pathogen	Strain	ED50 (mg/kg)	Comparator ED50 (mg/kg)	Reference
Staphylococcus aureus	Smith	0.09	Cefdinir: 0.88, Amoxicillin: 10.1	[3]
Staphylococcus aureus	5 (β-lactamase producing)	0.71	Cefdinir: 3.28, Amoxicillin: 1.28	[3]
Streptococcus pyogenes	-	0.08	Cefdinir: 0.53, Amoxicillin: 0.17	[3]
Escherichia coli	C11	0.28	Cefdinir: 1.74	[3]
Escherichia coli	311 (β-lactamase producing)	0.66	Cefdinir: 1.45	[3]

Table 3: Pharmacokinetic Parameters of Sanfetrinem in Mice After a Single 10 mg/kg Oral Dose of Sanfetrinem

Cilexetil

Parameter	Plasma	Lungs	Reference
Cmax (µg/mL)	7.60	1.94	[3]
Tmax (h)	0.25	-	[3]
AUC (µg·h/mL)	-	-	
T1/2 (h)	-	-	

Experimental Protocols

Protocol 1: Murine Sepsis Model for Staphylococcus aureus

This protocol details the induction of a systemic infection (sepsis) in mice to evaluate the protective efficacy of **Sanfetrinem** cilexetil.

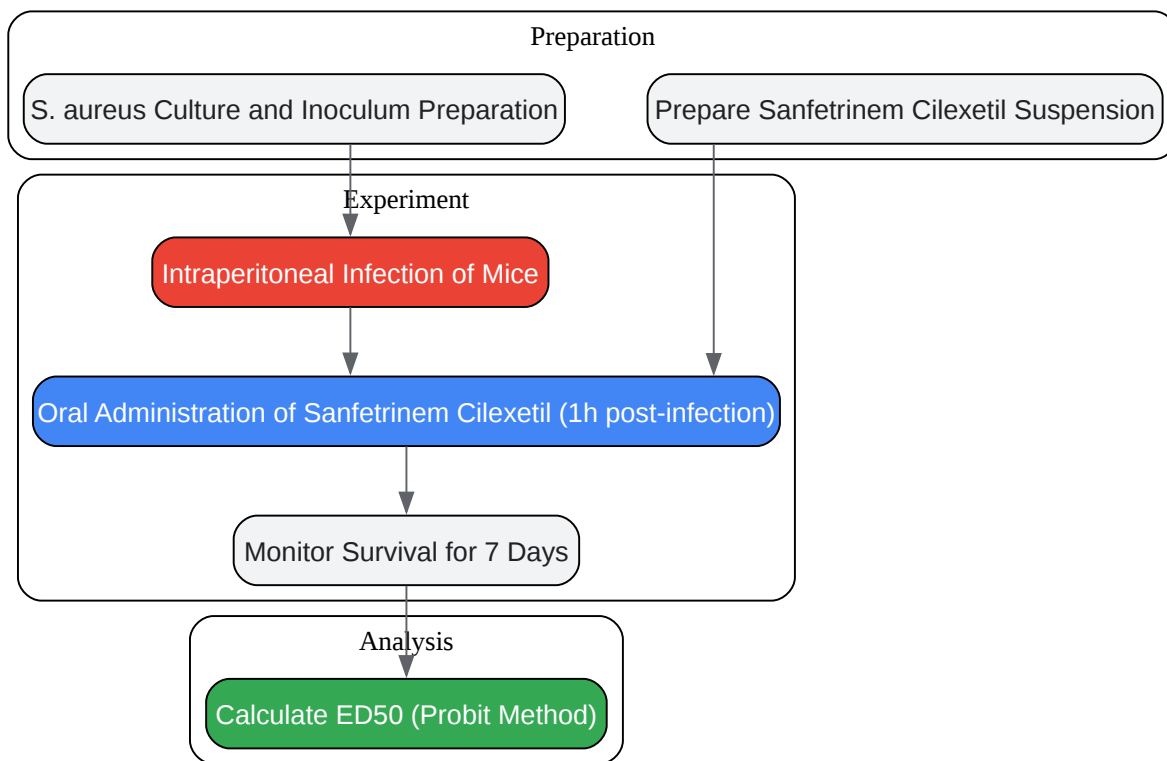
Materials:

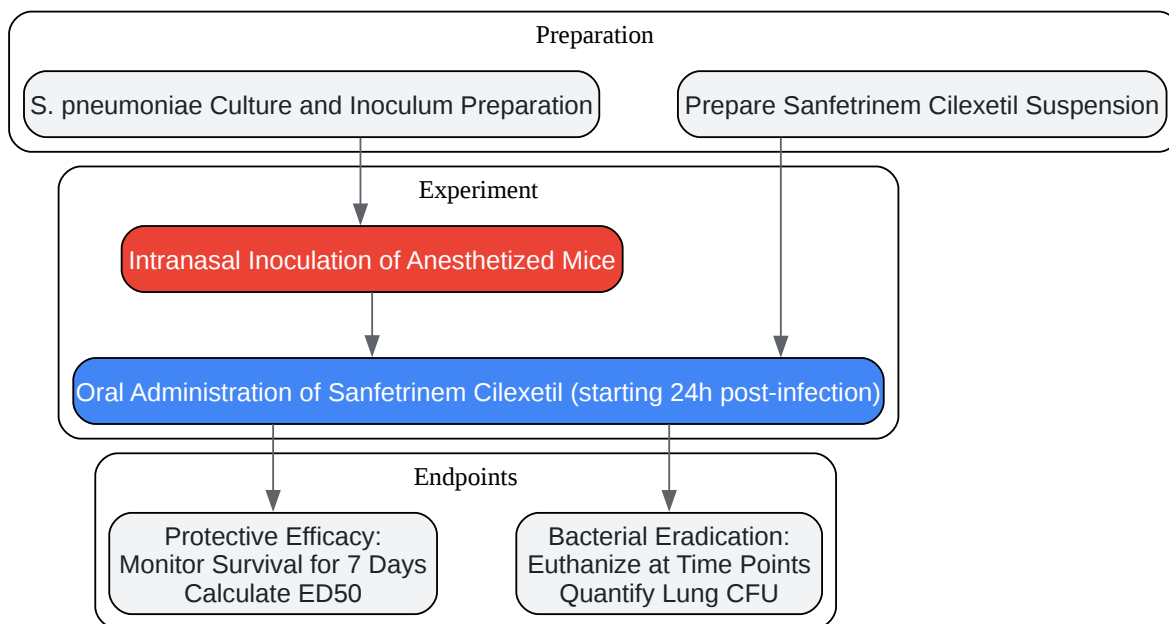
- Staphylococcus aureus strain (e.g., Smith, or a clinical isolate)
- Tryptic Soy Broth (TSB) and Agar (TSA)
- Saline containing 5% mucin
- Male ICR mice (18-22 g)
- **Sanfetrinem** cilexetil
- Vehicle for oral administration (e.g., 0.5% metholose)
- Syringes and needles for injection and oral gavage

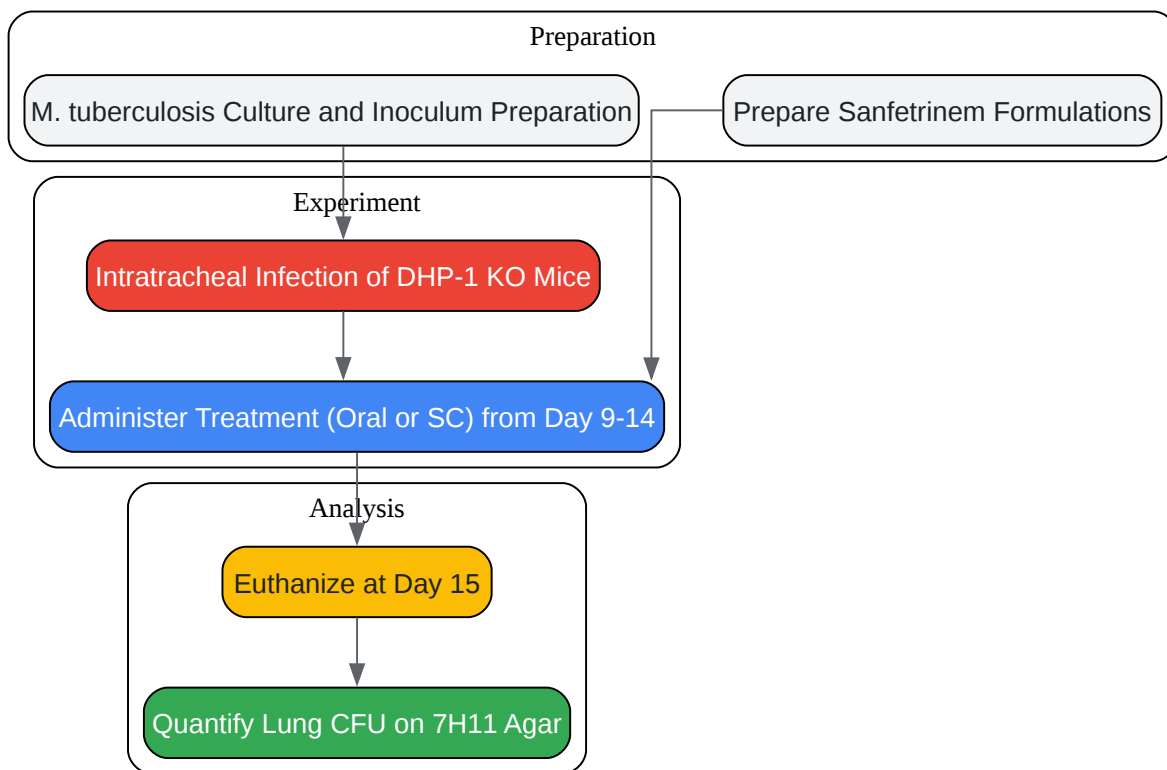
Procedure:

- Inoculum Preparation:

- Culture *S. aureus* on TSA plates overnight at 37°C.
- Inoculate a single colony into TSB and incubate overnight at 37°C with shaking.
- Wash the bacterial cells with saline and resuspend in saline with 5% mucin to the desired concentration (e.g., 1×10^7 CFU/mL). The final concentration should be determined in preliminary studies to induce mortality in untreated mice within 3 days.
- Infection:
 - Inject mice intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.
- Treatment:
 - Prepare a suspension of **Sanfetrinem** cilexetil in the vehicle at various concentrations.
 - One hour after infection, administer a single oral dose of **Sanfetrinem** cilexetil or vehicle to groups of mice (n=10 per group).
- Monitoring and Endpoint:
 - Monitor the survival of the mice for 7 days.
 - Calculate the 50% effective dose (ED50) using the Probit method.[\[4\]](#)







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